Theophylline calcium salicylate
Description
Properties
CAS No. |
129-98-6 |
|---|---|
Molecular Formula |
C14H12CaN4O5 |
Molecular Weight |
356.35 g/mol |
IUPAC Name |
calcium;1,3-dimethyl-7H-purine-2,6-dione;2-oxidobenzoate |
InChI |
InChI=1S/C7H8N4O2.C7H6O3.Ca/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;8-6-4-2-1-3-5(6)7(9)10;/h3H,1-2H3,(H,8,9);1-4,8H,(H,9,10);/q;;+2/p-2 |
InChI Key |
HBGYWKVYHHULPL-UHFFFAOYSA-L |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C1=CC=C(C(=C1)C(=O)[O-])[O-].[Ca+2] |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Theophylline Calcium Salicylate
Precursor Material Synthesis and Derivativatization Strategies
The formation of theophylline (B1681296) calcium salicylate (B1505791) necessitates the availability of its constituent precursors: theophylline and calcium salicylate. The synthesis of these starting materials is well-established, employing classical organic chemistry reactions.
Theophylline Synthesis: Theophylline (1,3-dimethylxanthine) can be synthesized through various routes, with the Traube purine (B94841) synthesis being a common method. chemicalbook.com One industrial approach involves a multi-step sequence starting from readily available chemicals:
N,N'-Dimethylurea Condensation: N,N'-dimethylurea is reacted with cyanoacetic acid or its esters in the presence of a dehydrating agent like acetic anhydride (B1165640) to form cyanoacetylmethylurea. chemicalbook.com
Cyclization: The resulting intermediate undergoes cyclization to yield 6-amino-1,3-dimethyluracil. chemicalbook.com
Nitrosation: The uracil (B121893) derivative is treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, to introduce a nitroso group at the 5-position, forming 6-amino-5-nitroso-1,3-dimethyluracil. chemicalbook.comgoogle.com
Reduction: The nitroso group is then reduced to an amino group, typically using a reducing agent like sodium dithionite (B78146) or through catalytic hydrogenation (e.g., with a palladium-carbon catalyst), to produce 5,6-diamino-1,3-dimethyluracil. chemicalbook.comgoogle.com
Final Ring Closure: The final purine ring system is formed by reacting the diamino intermediate with formic acid or formamide, which provides the last carbon atom, yielding theophylline. chemicalbook.com
Another patented method begins with the methylation of 6-aminouracil (B15529) using dimethyl sulphate in a basic solution to obtain 6-amino-1,3-dimethyluracil, which then proceeds through similar nitrosation, reduction, and cyclization steps to yield theophylline. google.com
Calcium Salicylate Synthesis: This precursor is typically prepared through a straightforward acid-base neutralization reaction.
Reaction: Salicylic (B10762653) acid is reacted with a calcium source, such as calcium oxide (CaO) or calcium carbonate (CaCO₃), in an aqueous medium. google.comgoogle.com The reaction with calcium carbonate results in the evolution of carbon dioxide gas.
Process: The salicylic acid is dissolved or suspended in water, and the calcium source is added portion-wise with stirring. The reaction mixture may be heated to ensure completion. The resulting calcium salicylate, if it precipitates, can be isolated by filtration, or the aqueous solution can be used directly in the subsequent complexation step. google.com The synthesis of salicylic acid itself is commercially achieved via the Kolbe-Schmitt reaction, where sodium phenolate (B1203915) is carboxylated with CO₂ under high pressure and temperature, followed by acidification. wikipedia.org
Derivatization Strategies: In the context of precursor synthesis, derivatization refers to the chemical modification of the starting molecules to enhance certain properties like reactivity, solubility, or to direct the synthesis towards a specific outcome. While not always required for the direct synthesis of theophylline calcium salicylate, such strategies are integral to the broader chemistry of its precursors.
Theophylline Derivatization: Theophylline is frequently derivatized at the N7 position of its imidazole (B134444) ring. nih.gov This is typically achieved by reacting theophylline with various electrophiles. These derivatization reactions are crucial for creating a wide range of theophylline analogues with modified biological activities. nih.gov
Salicylate Derivatization: Salicylic acid can be derivatized at either its carboxylic acid or hydroxyl group. Esterification of the carboxylic acid or etherification of the hydroxyl group can be used to modulate its chemical properties. For instance, acetylation of the hydroxyl group of salicylic acid produces acetylsalicylic acid. wikipedia.org
Interactive Table: Key Precursor Synthesis Reactions
Click to view table
| Precursor | Starting Materials | Key Reaction Type | Resulting Precursor |
| Theophylline | N,N'-Dimethylurea, Cyanoacetic Acid | Condensation, Cyclization, Nitrosation, Reduction | 1,3-Dimethylxanthine |
| Calcium Salicylate | Salicylic Acid, Calcium Carbonate/Oxide | Acid-Base Neutralization | Calcium 2-hydroxybenzoate |
Complexation and Salt Formation Methodologies
The formation of this compound from its precursors involves the creation of a stable complex salt. The choice of methodology is critical, as simple mixing may not yield the desired product. Research on analogous compounds, such as theophylline magnesium salicylate, has shown that direct precipitation from an aqueous solution of theophylline and the metal salicylate does not always occur, indicating that specific conditions are necessary for the calcium salt. nih.gov The interaction is further complicated by pH-dependent effects; for example, the presence of calcium ions has been observed to inhibit the absorption of theophylline in the presence of salicylate at neutral pH. nih.gov
Solid-state synthesis, or mechanochemistry, offers a solvent-free or low-solvent alternative to traditional solution-based methods. These techniques involve the direct grinding or milling of the solid reactants.
Mechanochemical Grinding: This method uses mechanical force to induce chemical reactions and phase transformations. Theophylline and calcium salicylate could be combined in a ball mill or a grinder. The energy input from milling can overcome activation barriers and facilitate the formation of the complex salt directly in the solid state. Studies on theophylline have demonstrated its propensity to form new solid phases, such as solvates, through mechanochemical means. acs.org This approach avoids the complexities of solvent selection and solubility issues.
Solution-phase methods are the most common for salt formation and rely on dissolving the reactants in a suitable solvent system, followed by crystallization of the product.
Slurry Conversion: This technique involves stirring a suspension (slurry) of the reactants in a solvent in which they have limited solubility. Over time, the initial solids convert into the more stable product phase. The synthesis of a theophylline:salicylic acid cocrystal has been successfully achieved by stirring the two components in chloroform (B151607) for an extended period (e.g., 72 hours). nih.gov A similar approach could be adapted for this compound.
Cooling Crystallization / Anti-Solvent Addition: A common strategy involves dissolving the precursors—theophylline and a soluble calcium salt of salicylic acid—in a solvent where they are both soluble, often water or a water-alcohol mixture. google.com The complex is then induced to crystallize out of the solution. This can be achieved by:
Cooling: Slowly lowering the temperature of the saturated solution to decrease the solubility of the product and cause it to crystallize. google.com
Anti-Solvent Addition: Adding a second solvent (an "anti-solvent") in which the product is insoluble. For example, a patent for preparing calcium acetylsalicylate describes precipitating the product from its aqueous solution by slowly adding methanol. google.com This technique carefully controls supersaturation to promote the growth of pure crystals.
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances.
Use of Benign Solvents: Solution-phase synthesis can be made "greener" by using environmentally benign solvents, with water being the most ideal. Ethanol is also considered a preferable alternative to more hazardous organic solvents.
Mechanochemistry: As a largely solvent-free method, mechanochemical synthesis is inherently a green approach, minimizing solvent waste and potential environmental impact. acs.org
Catalysis: Theophylline itself has been explored as a green, biodegradable catalyst for various organic reactions, highlighting the environmentally friendly nature of the molecule. nih.govresearchgate.net While not a catalyst in its own salt formation, this characteristic underscores the compound's alignment with green chemistry principles.
Reaction Mechanism Elucidation in this compound Synthesis
The formation of this compound is a process of molecular recognition and self-assembly governed by the principles of coordination chemistry. The mechanism involves ionic and potentially coordinate bonds between the calcium ion and the organic ligands.
Role of the Calcium Ion: The calcium ion (Ca²⁺) acts as the central metal cation. As a hard Lewis acid, it has a strong preference for coordinating with hard Lewis bases, particularly oxygen-containing ligands. libretexts.org Calcium is known for its flexible coordination geometry and can accommodate a high number of ligands, with coordination numbers typically ranging from six to nine. libretexts.org
Role of the Salicylate Anion: The salicylate anion is a versatile ligand. It is derived from salicylic acid, which has two potential coordinating sites: the carboxylate group (-COO⁻) and the adjacent hydroxyl group (-OH). ijesi.org The carboxylate group can coordinate with a metal ion in several ways:
Monodentate: One oxygen atom binds to the calcium ion.
Bidentate (Chelating): Both oxygen atoms of the carboxylate group bind to the same calcium ion, forming a stable four-membered ring. libretexts.org
Bridging: The carboxylate group links two different calcium ions. ijesi.org The hydroxyl group can also participate in coordination, leading to even more complex binding modes. ijesi.org In the context of this compound, information suggests the salicylate exists as a dianion, indicating deprotonation of both the carboxylic acid and the phenolic hydroxyl group, creating two strong oxygen-based binding sites for the calcium ion. ncats.io
Role of Theophylline: Theophylline (1,3-dimethylxanthine) possesses several nitrogen and oxygen atoms that could potentially act as coordination sites. However, it is a weaker Lewis base compared to the deprotonated salicylate. In many metal complexes, theophylline coordinates through the deprotonated nitrogen atom at the N7 position. nih.gov In the structure of this compound, the primary interaction appears to be the ionic bond between the Ca²⁺ ion and the salicylate dianion. The neutral theophylline molecule is then incorporated into the crystal lattice, stabilized by hydrogen bonds and other non-covalent interactions, rather than forming a direct coordinate bond with the calcium ion. ncats.io
Optimization of Synthetic Yields and Purity Profiles
Optimizing the synthesis of this compound is crucial for ensuring a high yield of a pure, well-defined product. This involves the careful control of various reaction and crystallization parameters, drawing on principles established in the synthesis of related compounds like theophylline sodium salt. google.com
Key Optimization Parameters:
Molar Ratio of Reactants: The stoichiometry of theophylline, salicylic acid, and the calcium source must be precisely controlled. Using an excess of one reactant might increase the conversion rate but can also lead to impurities in the final product that are difficult to remove. The optimal ratio must be determined experimentally to maximize yield while minimizing side products.
Temperature Control: Temperature affects both reaction kinetics and solubility. The complexation reaction may require heating to proceed at a reasonable rate, but excessively high temperatures can lead to the degradation of reactants or the product. During crystallization, a controlled cooling profile is essential. Rapid cooling often leads to the formation of small, impure crystals, whereas slow, gradual cooling promotes the growth of larger, purer crystals. google.com
pH Adjustment: The pH of the reaction medium is critical, especially in aqueous synthesis. It influences the ionization state of both salicylic acid and theophylline. For the formation of the complex, the pH must be controlled to ensure the correct ionic species are present for the reaction. For instance, a basic pH is required to deprotonate the carboxylic acid and hydroxyl groups of salicylate. In related syntheses, the pH for the final ring-closure and crystallization steps is often maintained in the 8-10 range. google.com
Solvent Selection and Purity: The choice of solvent is paramount. It must be able to dissolve the reactants to an appropriate extent without reacting with them. For crystallization, a solvent system (e.g., water-methanol) is often used where the product has high solubility at high temperatures and low solubility at low temperatures, or where an anti-solvent can be added to induce precipitation. google.com The purity of the solvents is also important to prevent the introduction of contaminants.
Purification Methods:
Recrystallization: This is a primary technique for purifying the solid product. The crude this compound is dissolved in a minimum amount of a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
Washing: After filtration, the isolated crystalline product should be washed with a cold, pure solvent (in which the product is sparingly soluble) to remove any residual mother liquor and surface impurities. google.com
Drying: The final product must be dried under controlled conditions (e.g., in a vacuum oven at a specific temperature) to remove any residual solvent without causing thermal decomposition.
Interactive Table: Parameters for Optimization
Click to view table
| Parameter | Objective | Typical Method of Control | Rationale |
| Molar Ratio | Maximize conversion, minimize impurities | Precise weighing of reactants | Ensures complete reaction of the limiting reagent and avoids excess starting material in the final product. |
| Temperature | Control reaction rate and solubility | Use of heating mantles, ice baths, and programmable thermostats | Balances reaction speed with stability; enables controlled crystallization for high purity. |
| pH | Ensure correct ionization state of reactants | Addition of acid/base (e.g., NaOH, HCl) with pH meter monitoring | Critical for salt formation and can influence the final crystal structure and purity. |
| Crystallization Rate | Obtain large, pure crystals | Slow cooling, slow addition of anti-solvent, controlled evaporation | Prevents rapid precipitation which traps impurities and results in a poorly defined solid. |
| Purity Profile | Remove unreacted precursors and byproducts | Recrystallization, washing of filter cake, vacuum drying | Ensures the final product meets required specifications for its intended use. |
Advanced Analytical Techniques for Structural Elucidation and Characterization of Theophylline Calcium Salicylate
Spectroscopic Methods for Molecular Structure Confirmation
Spectroscopy is fundamental to the structural elucidation of chemical compounds. By interacting with molecules using various regions of the electromagnetic spectrum, spectroscopic techniques can reveal detailed information about functional groups, the connectivity of atoms, and electronic systems, thereby confirming the identities of the theophylline (B1681296) and salicylate (B1505791) moieties and their association with the calcium ion.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In analyzing theophylline calcium salicylate, the resulting spectrum is a composite of the vibrations from both theophylline and the salicylate anion.
The FTIR spectrum of pure theophylline exhibits characteristic absorption bands corresponding to its key functional groups. researchgate.netresearchgate.net These include a prominent N-H stretching vibration around 3120 cm⁻¹, and two distinct carbonyl (C=O) stretching vibrations at approximately 1706 cm⁻¹ and 1659 cm⁻¹, corresponding to the two amide groups in the xanthine (B1682287) ring. researchgate.net
For salicylic (B10762653) acid, the spectrum is dominated by a very broad O-H stretch from the carboxylic acid group, often spanning 3500–2500 cm⁻¹, which is indicative of strong hydrogen bonding. farmaceut.org The carboxylic acid C=O stretch appears as a sharp band around 1660-1680 cm⁻¹. farmaceut.org
In the formation of this compound, the most significant change is observed in the salicylate portion. The deprotonation of the carboxylic acid to form the carboxylate anion (COO⁻) results in the disappearance of the broad O-H band and the C=O stretching band. In their place, two new characteristic bands appear: an asymmetric stretching vibration and a symmetric stretching vibration of the COO⁻ group. This confirms the formation of the calcium salt, a key structural feature of the compound. The characteristic peaks of the theophylline molecule remain largely unchanged, confirming its presence within the complex.
Table 1: Key FTIR Absorption Bands for Theophylline and Salicylic Acid This table presents data for the individual components to infer the spectrum of the complex.
| Compound | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Theophylline | N-H Stretch | ~3120 | researchgate.net |
| Theophylline | C=O Stretch (Amide) | ~1706 and ~1659 | researchgate.net |
| Salicylic Acid | O-H Stretch (Carboxylic Acid) | 3500 - 2500 (broad) | farmaceut.org |
| Salicylic Acid | C=O Stretch (Carboxylic Acid) | 1680 - 1660 | farmaceut.org |
| Salicylate Anion | COO⁻ Asymmetric/Symmetric Stretch | (Expected in complex) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation
NMR spectroscopy is unparalleled for determining the precise arrangement and connectivity of atoms in a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete picture of the this compound structure.
A ¹H NMR spectrum of theophylline in a suitable solvent like DMSO-d₆ shows distinct signals for its protons. chemicalbook.com The two N-methyl groups (N₁-CH₃ and N₃-CH₃) appear as sharp singlets at approximately 3.24 ppm and 3.44 ppm, respectively. chemicalbook.com The lone C-H proton on the imidazole (B134444) ring (C₈-H) resonates further downfield as a singlet around 7.98 ppm. chemicalbook.com
The ¹H NMR spectrum of salicylic acid features signals for its aromatic protons and a distinct, exchangeable signal for the acidic carboxylic acid proton, which typically appears far downfield (>10 ppm). Upon formation of the calcium salicylate salt, this acidic proton signal disappears, providing clear evidence of deprotonation and salt formation.
¹³C NMR spectroscopy complements the proton data. For theophylline, characteristic signals for the two methyl carbons are found at approximately 27.7 and 29.9 ppm, while the carbonyl carbons appear significantly downfield. researchgate.net In the complex, the carbon chemical shifts of the salicylate moiety, particularly the carboxylate carbon and the aromatic carbons adjacent to it, would be altered compared to free salicylic acid, reflecting the change in the electronic environment due to coordination with the calcium ion.
Table 2: Representative ¹H NMR Chemical Shifts (δ) for Theophylline Data recorded in DMSO-d₆. This table presents data for the individual components to infer the spectrum of the complex.
| Compound | Assignment | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Theophylline | N₁-CH₃ | ~3.24 | chemicalbook.com |
| Theophylline | N₃-CH₃ | ~3.44 | chemicalbook.com |
| Theophylline | C₈-H | ~7.98 | chemicalbook.com |
| Salicylic Acid | -COOH | >10 (Disappears in salt) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, MS analysis confirms the mass of the individual organic components, while HRMS provides a highly accurate mass measurement that can validate the elemental composition.
The electron ionization (EI) mass spectrum of theophylline is well-characterized. It shows a prominent molecular ion peak [M]⁺ at m/z 180, corresponding to its molecular weight. massbank.eu Key fragment ions are observed at m/z 123, 95, and 68, which arise from characteristic cleavages of the purine (B94841) ring structure. massbank.eu
When analyzing this compound, the ionic bond between the salicylate, theophylline, and calcium would likely dissociate in the ion source. Therefore, the resulting spectrum would prominently feature the mass spectrum of neutral theophylline (m/z 180) and signals corresponding to salicylic acid or its fragments.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula. The exact mass of this compound (C₁₄H₁₂CaN₄O₅) is calculated to be 356.04336 Da. nih.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide definitive proof of the compound's elemental composition.
Table 3: Mass Spectrometry Data for Theophylline and this compound
| Compound | Technique | Parameter | Value | Reference |
|---|---|---|---|---|
| Theophylline | MS | Molecular Ion [M]⁺ (m/z) | 180 | massbank.eu |
| Theophylline | MS | Major Fragments (m/z) | 123, 95, 68 | massbank.eu |
| This compound | HRMS | Calculated Exact Mass | 356.04336 Da | nih.gov |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. Both theophylline and salicylate contain chromophores—parts of the molecule that absorb light—making this technique suitable for their detection and for characterizing the complex.
Theophylline exhibits a characteristic UV absorption maximum (λₘₐₓ) at approximately 270-277 nm in various solvents, arising from π → π* transitions within the purine ring system. researchgate.netnih.gov Salicylic acid also absorbs strongly in the UV region due to its aromatic ring and carboxyl group.
Table 4: UV-Visible Absorption Data for Theophylline This table presents data for the individual components to infer the spectrum of the complex.
| Compound | Solvent | λₘₐₓ (nm) | Reference |
|---|---|---|---|
| Theophylline | 0.1 N NaOH | ~277 | researchgate.net |
| Theophylline | Methanol | ~275 | nih.gov |
X-ray Diffraction Techniques for Crystalline and Amorphous State Analysis
X-ray diffraction (XRD) techniques are essential for analyzing the solid-state structure of materials. They can distinguish between crystalline (ordered) and amorphous (disordered) forms and, in the case of single crystals, can determine the absolute three-dimensional arrangement of atoms.
Single Crystal X-ray Diffraction (SC-XRD) for Absolute Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute structure of a crystalline compound. This technique involves directing X-rays at a single, well-ordered crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms, bond lengths, bond angles, and intermolecular interactions.
Table 5: Hypothetical Single Crystal X-ray Diffraction Data No specific published data is available for this compound. This table is illustrative of the parameters that would be determined.
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The geometric shape of the unit cell. | e.g., Monoclinic |
| Space Group | The symmetry elements of the crystal. | e.g., P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell axes. | e.g., a=8.5, b=14.2, c=7.4 |
| α, β, γ (°) | The angles between the unit cell axes. | e.g., α=90, β=95.5, γ=90 |
| Volume (ų) | The volume of a single unit cell. | e.g., 885.1 |
| Z | Number of formula units per unit cell. | e.g., 4 |
Powder X-ray Diffraction (PXRD) for Polymorph Identification and Phase Purity
Powder X-ray Diffraction (PXRD) is an essential technique for the solid-state characterization of crystalline materials like this compound. Each crystalline solid produces a unique diffraction pattern, often referred to as a "fingerprint," which is determined by its specific crystal lattice structure. This technique is therefore fundamental in identifying the correct crystalline form (polymorph), confirming the formation of a salt, and assessing the phase purity of a sample.
In the analysis of this compound, PXRD would be used to confirm that a new crystalline phase has been formed, distinct from its starting materials, theophylline and calcium salicylate. The resulting diffractogram of the salt would exhibit a unique set of diffraction peaks at specific 2θ angles, which would not correspond to a simple physical mixture of the individual components.
For instance, studies on the closely related 1:1 theophylline:salicylic acid cocrystal demonstrate this principle effectively. rsc.orgresearchgate.net The cocrystal exhibits a distinct PXRD pattern, confirming its unique crystal structure. The absence of characteristic peaks from theophylline or salicylic acid in the cocrystal's pattern indicates high phase purity. rsc.org Similarly, different polymorphs of theophylline itself, such as the anhydrous Form II and the monohydrate, show pronounced differences in their PXRD patterns, allowing for unambiguous identification. researchgate.netresearchgate.net
An illustrative comparison of characteristic PXRD peaks for theophylline monohydrate and the theophylline:salicylic acid cocrystal is presented below. A hypothetical analysis of this compound would yield a similarly unique pattern, confirming its salt formation and purity.
| Compound | Characteristic 2θ Peaks (°) | Reference |
|---|---|---|
| Theophylline Monohydrate | 7.14, 12.60, 14.40 | researchgate.net |
| Theophylline:Salicylic Acid Cocrystal | 11.8, 15.3, 18.1, 23.8, 26.8 | rsc.org |
| This compound | Hypothetical unique peaks | N/A |
Variable Temperature and Variable Humidity X-ray Powder Diffraction (VT-XRPD, VH-XRPD) for Solid-State Transformations
Variable Temperature X-ray Powder Diffraction (VT-XRPD) and Variable Humidity X-ray Powder Diffraction (VH-XRPD) are powerful techniques used to study the solid-state stability and transformations of pharmaceutical compounds under non-ambient conditions. nih.govresearchgate.net These methods involve monitoring changes in the PXRD pattern of a sample as it is subjected to a controlled temperature program or varying levels of relative humidity (RH).
For a hydrated salt like this compound, these techniques would be crucial for understanding its thermal stability, dehydration behavior, and hygroscopicity.
VT-XRPD analysis would involve heating the sample and collecting diffraction patterns at regular temperature intervals. This can reveal the temperature at which dehydration occurs, characterized by the disappearance of the hydrate's PXRD pattern and the emergence of a new pattern corresponding to an anhydrous form. It can also identify any temperature-induced polymorphic transitions. researchgate.net For example, studies on theophylline monohydrate show it transforms into a metastable anhydrous form before converting to the stable anhydrous form upon heating. researchgate.nettainstruments.com
VH-XRPD analysis exposes the sample to a range of relative humidity levels at a constant temperature. This provides insight into the compound's physical stability in different storage environments. It can determine the critical RH at which the anhydrous form may convert to a hydrate (B1144303) or at which a hydrated form might deliquesce or lose water. rsc.orgresearchgate.net
The table below summarizes the types of solid-state transformations observed in theophylline hydrates under different environmental conditions, illustrating the data that VT-XRPD and VH-XRPD can provide.
| Technique | Condition | Observed Transformation (Theophylline Monohydrate Example) | Reference |
|---|---|---|---|
| VT-XRPD | Heating from 20°C to 80°C | Dehydration of monohydrate to metastable anhydrous form, followed by conversion to stable anhydrous Form II. | researchgate.netul.ie |
| VH-XRPD | Increasing Relative Humidity | Conversion of anhydrous theophylline to theophylline monohydrate. | rsc.orgresearchgate.net |
| VH-XRPD | Decreasing Relative Humidity | Dehydration of theophylline monohydrate, potentially through different mechanisms depending on RH level. | rsc.org |
Chromatographic Separations for Purity and Impurity Profiling
Chromatographic techniques are indispensable for determining the purity of a drug substance and for identifying and quantifying any impurities. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed to build a comprehensive purity and impurity profile.
Gas Chromatography (GC)
Gas Chromatography (GC) is a complementary technique to HPLC, primarily used for the analysis of volatile and semi-volatile substances. For this compound, GC is not the primary method for assaying the salt itself due to its low volatility. However, it is a critical tool for two specific areas of impurity profiling: the analysis of volatile organic impurities and the quantification of residual solvents from the manufacturing process. nih.gov
Volatile Organic Impurities: To analyze non-volatile compounds like theophylline and salicylic acid by GC, a derivatization step is typically required to increase their volatility. researchgate.net This involves a chemical reaction to convert polar functional groups (like the N-H in theophylline and the -OH and -COOH in salicylic acid) into less polar, more volatile derivatives, often through silylation. The resulting derivatives can then be separated on a GC column and detected, commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for structural identification.
Residual Solvents: The analysis of residual solvents is a mandatory part of pharmaceutical quality control, governed by guidelines such as USP <467>. researchgate.net Static headspace GC (HS-GC) is the standard technique. In this method, the solid this compound sample is heated in a sealed vial, allowing any volatile solvents to partition into the gas phase (headspace). An aliquot of this gas is then injected into the GC for separation and quantification. This approach is ideal as it analyzes the volatile components without dissolving the non-volatile drug salt.
The following table presents typical parameters for a headspace GC method for residual solvent analysis.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Technique | Static Headspace Gas Chromatography (HS-GC) | Analyzes volatile compounds in a solid matrix. |
| Column | G43 (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane) | Standard column for residual solvent separation. |
| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |
| Oven Program | Temperature gradient (e.g., 40°C hold, then ramp to 240°C) | Separates solvents based on their boiling points. |
| Detector | Flame Ionization Detector (FID) | Provides sensitive, quantitative detection of organic compounds. |
| Headspace Vial Temp. | e.g., 80°C | Ensures partitioning of volatile solvents into the headspace. |
Thermal Analysis for Solid-State Behavior and Stability
Thermal analysis techniques are used to measure changes in the physical properties of a substance as a function of temperature. These methods are vital for characterizing the solid-state behavior, stability, and phase transitions of pharmaceutical materials.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. veeprho.com A DSC thermogram plots this heat flow against temperature, revealing thermal events as peaks or shifts in the baseline.
For this compound, DSC is crucial for confirming its formation and characterizing its thermal stability. The formation of a new salt or cocrystal results in a unique crystalline lattice with a distinct melting point that is different from its individual components. The DSC thermogram of a pure, single-phase sample of this compound would be expected to show a single, sharp endothermic peak corresponding to its melting point.
This is clearly illustrated by data from the theophylline:salicylic acid cocrystal. Pure salicylic acid melts around 159°C, and pure theophylline melts at approximately 272°C. researchgate.netresearchgate.net The 1:1 cocrystal, however, exhibits a single, sharp melting endotherm at an intermediate temperature of about 188.5°C. rsc.orgul.ie This distinct thermal event, different from either of the starting materials and from a simple eutectic mixture, provides strong evidence for the formation of a new crystalline compound. rsc.org The absence of thermal events corresponding to the individual components further serves as an indicator of the sample's phase purity.
| Compound | Thermal Event | Observed Temperature (°C) | Reference |
|---|---|---|---|
| Salicylic Acid | Melting Endotherm (Onset) | ~159 | researchgate.net |
| Theophylline (Anhydrous) | Melting Endotherm (Peak) | ~272 | researchgate.net |
| Theophylline:Salicylic Acid Cocrystal | Melting Endotherm (Peak) | ~188.5 | rsc.orgul.ie |
Thermogravimetric Analysis (TGA) for Decomposition Pathways and Volatiles
The thermal decomposition of this compound is expected to occur in multiple, distinct stages:
This predicted multi-stage decomposition, with distinct thermal events for the theophylline and salicylate components, is analogous to the observed TGA of other theophylline salts like aminophylline (B1665990), where the ethylenediamine (B42938) and theophylline parts decompose at different, characteristic temperatures. nih.gov
Table 1: Predicted TGA Decomposition Stages for this compound
| Decomposition Stage | Approximate Temperature Range (°C) | Associated Moiety | Primary Volatile(s) | Solid Residue |
|---|---|---|---|---|
| Dehydration (if applicable) | < 150 | Water of Hydration | H₂O | Anhydrous Salt |
| Theophylline Degradation | ~275 - 350 | Theophylline | Nitrogenous compounds, CO | Calcium Salicylate |
| Salicylate Degradation | ~400 - 600 | Salicylate | CO, Organic Fragments | Calcium Carbonate (CaCO₃) |
| Carbonate Decomposition | > 600 | Carbonate | CO₂ | Calcium Oxide (CaO) |
Microscopic Techniques for Morphological and Surface Characterization
Microscopic techniques, such as Scanning Electron Microscopy (SEM), are essential for characterizing the morphology (shape and size) and surface topography of crystalline pharmaceutical compounds. Direct microscopic studies on this compound are not prominent in the available scientific literature. However, insights into its probable morphology can be gleaned from studies on its parent compounds.
Theophylline itself is known to be a crystalline material. researchgate.net Research has shown that its crystal habit can be significantly influenced by the solvent used during crystallization, resulting in morphologies ranging from plate-like to needle- or rod-shaped crystals. rsc.org SEM imaging of theophylline has revealed smooth crystal surfaces. researchgate.net Salicylate salts also typically form crystalline powders. wikipedia.org
Based on this, it is highly probable that this compound exists as a crystalline solid. Its specific crystal habit, particle size distribution, and surface features would be dependent on the method of synthesis and crystallization. It could potentially exhibit a morphology that is a composite of its parent molecules or a unique habit entirely. Without direct experimental imaging, a definitive description remains speculative.
Table 2: Expected Morphological Characteristics of this compound Based on Component Analysis
| Characteristic | Predicted Description | Basis of Prediction |
|---|---|---|
| Physical State | Crystalline Solid | Known crystalline nature of theophylline and salicylate salts. researchgate.netwikipedia.org |
| Crystal Habit | Variable (e.g., plates, needles, rods) | Theophylline crystal shape is highly dependent on crystallization conditions. rsc.org |
| Surface Topography | Likely smooth crystal facets | SEM studies on pure theophylline show smooth surfaces. researchgate.net |
Computational Chemistry Applications in Theophylline Calcium Salicylate Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. These methods provide a detailed picture of electron distribution and molecular stability, which are key determinants of a drug's behavior and reactivity.
Electronic Structure Characterization (e.g., HOMO-LUMO analysis, Electrostatic Potential Mapping)
The electronic structure of a molecule governs its reactivity. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which indicates molecular stability. Molecular Electrostatic Potential (MEP) mapping reveals the charge distribution and predicts sites for electrophilic and nucleophilic attack.
Research Findings on Theophylline (B1681296):
HOMO-LUMO Analysis: DFT calculations have been employed to determine the HOMO-LUMO energy gap of theophylline. One study using the B3LYP functional with two different basis sets (6-31G and 6-31G**) calculated the energy gap to be 5.00 eV and 5.12 eV, respectively. imanagerpublications.com A larger HOMO-LUMO gap is generally associated with higher molecular stability and lower chemical reactivity. imanagerpublications.com
Molecular Electrostatic Potential (MEP): MEP analysis of theophylline has identified specific regions of charge distribution. The negative electrostatic potential (red/yellow areas) is concentrated around the oxygen atoms of the carbonyl groups, indicating these are the most likely sites for an electrophilic attack. The positive potential (blue areas) is located around the hydrogen atom attached to the imidazole (B134444) ring nitrogen, marking it as a site for nucleophilic attack. imanagerpublications.com
Atomic Charges: The Mulliken atomic charges, which quantify the charge distribution among atoms, have also been calculated for theophylline, providing further detail on its electronic landscape. researchgate.net
Interactive Data Table: HOMO-LUMO Gap for Theophylline Below is an interactive table summarizing the calculated electronic properties of Theophylline from a DFT study. imanagerpublications.com
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| DFT/B3LYP | 6-31G | -6.34 | -1.34 | 5.00 |
| DFT/B3LYP | 6-31G** | -6.41 | -1.29 | 5.12 |
Research Findings on Salicylic (B10762653) Acid:
Quantum chemical analyses of salicylic acid and its derivatives have utilized HOMO and LUMO energy calculations to correlate electronic structure with anti-inflammatory activity. koreascience.kr These studies suggest that the electronic properties at specific positions on the benzene (B151609) ring are crucial for its biological function. koreascience.kr
Conformational Analysis and Molecular Geometry Optimization
Understanding the three-dimensional shape (conformation) and optimal geometry of a molecule is crucial for predicting its interactions with biological targets. Computational methods are used to find the most stable molecular structures.
Research Findings on Theophylline:
Geometry Optimization: The molecular structure of theophylline has been optimized using DFT methods to find its most stable, lowest-energy geometric configuration. imanagerpublications.com These theoretical calculations of bond lengths and angles show satisfactory agreement with experimental data obtained from X-ray crystallography. imanagerpublications.comresearchgate.net
Hydrogen Bonding: Computational studies on theophylline and its chloride salt have detailed the critical role of hydrogen bonding in forming its crystal structure. In solid theophylline, water molecules can connect theophylline molecules through hydrogen bonds, creating distinct chain and dimer motifs. researchgate.net Similar theoretical approaches have been used to explore the intermolecular interactions in cocrystals of theophylline with amino acids. nih.gov
Prediction of Spectroscopic Signatures (e.g., vibrational modes, electronic transitions)
Computational methods can predict the spectroscopic signatures of a molecule, such as its vibrational frequencies (infrared and Raman spectra). This allows for a detailed assignment of experimental spectra and a deeper understanding of the molecule's vibrational behavior.
Research Findings on Theophylline:
Vibrational Frequency Calculation: DFT calculations have been used to predict the harmonic vibrational frequencies of theophylline. imanagerpublications.com The results are then compared with experimental Fourier Transform Infrared (FT-IR) spectra. imanagerpublications.comresearchgate.net While there are often discrepancies between theoretical (gas-phase) and experimental (solid-state) values, a scaling factor is typically applied to improve the correlation. nih.gov
Spectral Assignment: These computational studies enable the precise assignment of specific vibrational modes to the observed peaks in the experimental spectrum. For instance, calculations have identified the frequency ranges corresponding to C-N stretching and C=C bending vibrations within the theophylline molecule. imanagerpublications.com This detailed assignment helps to confirm the molecular structure and understand the effects of intermolecular interactions, such as hydrogen bonding, which can cause shifts in vibrational frequencies. researchgate.net
Interactive Data Table: Selected Vibrational Frequencies of Theophylline The table below compares experimental FT-IR frequencies with theoretical frequencies calculated using DFT (B3LYP/6-31G**), demonstrating the predictive power of computational spectroscopy. imanagerpublications.com
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| Aromatic C=C Bending | 744 | 774 |
| Aromatic Ring C-N Stretching | 1214 | 1263 |
| C=O Stretching | 1665 | 1732 |
Molecular Modeling and Simulation for Dynamic Behavior and Interactions
While quantum chemical calculations provide a static picture, molecular modeling and simulation techniques like molecular dynamics explore the dynamic behavior of molecules over time. These methods are essential for understanding conformational changes, solvent effects, and interactions with biological macromolecules.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions
MD simulations model the movement of atoms and molecules over time, providing insights into how they behave in a dynamic environment, such as in solution or near a biological membrane.
Research Findings on Components:
Salicylate (B1505791) Interactions: Atomically detailed MD simulations have been conducted to investigate the interaction of salicylate with lipid bilayers, which serve as a model for cell membranes. nih.gov These studies show that salicylate molecules tend to associate at the water-lipid interface, influencing the membrane's structural and electrostatic properties. nih.gov
Nucleation and Crystal Growth: Studies combining experimental work with theoretical analysis have investigated the nucleation process of theophylline-salicylic acid cocrystals. nih.gov This research provides insight into the intermolecular forces and assembly mechanisms that govern the formation of the solid state, revealing that the cocrystal is more difficult to nucleate than either of its individual components. nih.gov
In Silico Docking Studies for Predicting Molecular Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used in drug discovery to predict how a drug molecule might interact with a biological target, such as a protein receptor or enzyme.
Research Context and Methodology:
Theophylline's Targets: The primary mechanism of action for theophylline involves the inhibition of phosphodiesterase (PDE) enzymes and the activation of histone deacetylases (HDACs). ncats.io These proteins represent key targets for in silico docking studies to understand the specific molecular interactions responsible for theophylline's therapeutic effects.
Salicylate's Interactions: Docking studies have been performed on salicylic acid and its derivatives to evaluate their potential as inhibitors for various protein targets, demonstrating the utility of this method for screening potential drug candidates. nih.gov
Relevance of Calcium: Given that theophylline calcium salicylate is a salt containing calcium, docking studies involving calcium channels are also relevant. Drug-drug interaction studies have noted the effect of calcium channel blockers on theophylline pharmacokinetics. nih.gov In silico docking can be used to explore potential binding sites on calcium channels or other calcium-binding proteins, providing hypotheses for observed interactions. nih.gov
Density Functional Theory (DFT) Applications for Ground-State Properties and Reaction Pathways
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has found broad applications in chemistry and materials science for predicting the behavior of complex systems at an atomic scale. wikipedia.org In the context of this compound, DFT can be instrumental in understanding its fundamental properties and the chemical reactions involved in its formation.
Elucidation of Reaction Mechanisms in Synthesis
While specific DFT studies on the synthesis of this compound are not widely documented, the principles of DFT can be applied to understand the reaction mechanisms. The synthesis likely involves the reaction of theophylline and salicylic acid with a calcium salt in a suitable solvent.
A potential synthetic pathway for theophylline involves the Traube method, where N,N-dimethylurea reacts with cyanoacetic ether, followed by a series of cyclization, nitrosation, and reduction steps. chemicalbook.com DFT calculations could be employed to model the transition states and reaction intermediates of each step in such a synthesis, providing a detailed understanding of the reaction kinetics and thermodynamics. For instance, DFT has been used to investigate the metabolic mechanisms of theophylline by cytochrome P450 enzymes, identifying the N-demethylation pathways and their relative energy barriers. nih.gov
Similarly, DFT calculations have been performed on metal complexes of ligands similar to the components of this compound. For example, studies on transition metal complexes of Schiff bases derived from salicylaldehyde (B1680747) have utilized DFT to propose and confirm their geometric structures. researchgate.netnih.govresearchgate.net These studies often involve optimizing the geometry of the complexes and calculating properties like bond lengths and angles, which can then be compared to experimental data. nih.govresearchgate.net In the case of this compound, DFT could elucidate the coordination of the calcium ion with the theophylline and salicylate molecules. Research on other theophylline-metal complexes suggests that the metal ion typically coordinates with the N7 nitrogen atom of the imidazole ring and the C6 carbonyl oxygen of theophylline. researchgate.net
Characterization of Intermolecular Interactions in Solid and Solution States
The solid-state structure and solution-state behavior of this compound are governed by a network of intermolecular interactions. DFT is a valuable tool for characterizing these non-covalent interactions, which include hydrogen bonds and van der Waals forces. theochem.nlresearchgate.net
In the solid state, theophylline is known to form cocrystals with various molecules, and the intermolecular interactions in these systems have been studied using a combination of experimental techniques and DFT calculations. rsc.org For example, in theophylline-nicotinamide cocrystals, DFT has been used to validate the crystal structure determined by X-ray powder diffraction and solid-state NMR. rsc.org These studies help in understanding the hydrogen bonding patterns that dictate the crystal packing. rsc.org For this compound, DFT could be used to model the interactions between the theophylline and salicylate moieties and the calcium ion, predicting the most stable crystal structure.
In solution, the interactions between theophylline, salicylate, and calcium ions with the solvent molecules are crucial for understanding the compound's solubility and bioavailability. While direct DFT studies on the solution state of this compound are scarce, research on related systems provides valuable insights. For instance, the hydration of theophylline and caffeine (B1668208) has been studied using infrared spectroscopy, showing shifts in the vibrational frequencies upon water incorporation, which is a result of hydrogen bonding. iosrphr.org DFT calculations can complement such experimental data by providing a detailed picture of the solvation shell and the energetics of solvent-solute interactions.
Cheminformatics and Machine Learning Approaches for Compound Design and Property Prediction
Cheminformatics and machine learning are increasingly being used in drug discovery and development to design new compounds and predict their properties, saving time and resources. researchgate.netrsc.orgarxiv.orgacs.org
For this compound, these approaches could be used to predict a range of physicochemical and pharmacokinetic properties. For example, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties like solubility. acs.org Machine learning models, such as graph convolutional neural networks and random forests, have been successfully applied to predict the aqueous solubility of a wide range of pharmaceuticals. rsc.orgarxiv.org These models are trained on large datasets of known compounds and their properties, and can then be used to make predictions for new or uncharacterized molecules like this compound. rsc.org
Furthermore, machine learning can assist in the design of new drug-salt forms with optimized properties. By training models on data from existing organic salts, it is possible to predict the properties of new salt combinations, helping to guide the experimental process. researchgate.net In the context of theophylline derivatives, Quantitative Structure-Pharmacokinetic Relationship (QSPkR) models have been developed to predict the pharmacokinetic behavior of new compounds based on their molecular descriptors. nih.gov Such models could be adapted to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
The application of these computational methods can significantly accelerate the research and development of pharmaceutical compounds like this compound by providing a deeper understanding of their chemical nature and predicting their behavior in biological systems.
Solid State Chemistry and Materials Science Perspectives on Theophylline Calcium Salicylate
Polymorphism and Amorphism Studies of Theophylline (B1681296) Calcium Salicylate (B1505791).researchgate.netnih.gov
The solid-state structure of an active pharmaceutical ingredient is critical as it influences key properties such as solubility and stability. While specific studies on the polymorphic and amorphous forms of theophylline calcium salicylate are not extensively detailed in publicly available literature, the solid-state characteristics of its constituent molecules, theophylline and salicylic (B10762653) acid, are well-documented.
Theophylline is known for its rich polymorphism, existing in at least five anhydrous crystalline forms (I, II, III, IV, and V) and a stable monohydrate. researchgate.netnih.gov Form II is the commercially available and kinetically stable form at room temperature, often obtained from crystallization in non-aqueous solvents. nih.govrsc.org However, Form IV is considered the most thermodynamically stable polymorph under ambient conditions, typically produced via a slow solvent-mediated transformation from Form II. researchgate.netnih.govrsc.org Form I is a high-temperature stable polymorph, while Form III is a metastable intermediate. researchgate.net The monohydrate form is known to be stable in the presence of water. researchgate.net The interconversion between these forms can be induced by various factors including temperature, solvent, and mechanical stress like grinding. nih.gov
In contrast to theophylline, salicylic acid is reported to exist in only one crystalline form. nih.govacs.org
The existence of multiple polymorphs for theophylline suggests that its salts, including this compound, could also exhibit polymorphism. The specific arrangement of the ions in the crystal lattice can vary, leading to different crystal packing and, consequently, different physical properties. Furthermore, an amorphous form of this compound, lacking long-range molecular order, is theoretically possible. Amorphous forms typically exhibit higher solubility but lower physical stability compared to their crystalline counterparts. acs.org The formation of an amorphous state could be achieved through processes like spray drying or rapid precipitation.
Co-crystallization and Multi-component Solid Forms of Theophylline and Salicylate Derivatives.nih.govacs.org
Co-crystallization is a crystal engineering technique used to create multi-component solid forms, known as cocrystals, where an active pharmaceutical ingredient (API) and a coformer are held together in a crystalline lattice by non-ionic interactions, primarily hydrogen bonds. researchgate.net This strategy has been applied to theophylline with various coformers, including salicylate derivatives, to modify its physicochemical properties. rsc.org
A well-studied example is the 1:1 cocrystal of theophylline and salicylic acid (THP:SA). acs.org This cocrystal can be synthesized using methods such as slow slurry conversion, where equimolar amounts of theophylline and salicylic acid are stirred in a solvent like chloroform (B151607) for an extended period. acs.org The resulting cocrystal has distinct physical properties compared to its individual components. For instance, the melting point of the THP:SA cocrystal is 186.2 °C, which is between the melting points of pure theophylline and salicylic acid. nih.govacs.org Morphologically, the cocrystal forms needle-shaped crystals, similar to salicylic acid, whereas theophylline Form II typically forms platelike crystals. nih.govacs.org
Nucleation and Growth Kinetics of Co-crystals.nih.gov
The formation of a cocrystal from solution is governed by nucleation and growth kinetics, which can be significantly different from that of single-component crystals. acs.org The study of the nucleation behavior of the 1:1 theophylline:salicylic acid (THP:SA) cocrystal in chloroform provides detailed insights into these processes. acs.orgnih.gov
Nucleation is the initial step where molecules in a supersaturated solution assemble into stable nuclei that can then grow into macroscopic crystals. The time required for the first appearance of crystals is known as the induction time. acs.org Quantitative investigations using classical nucleation theory (CNT) have been performed by measuring induction times at various supersaturations. acs.orgnih.govul.ie
Research findings indicate that the THP:SA cocrystal is more difficult to nucleate than its individual components. nih.govacs.org At an equivalent driving force (supersaturation), the cocrystal exhibits a longer nucleation time. nih.govnih.gov The order of nucleation difficulty was found to be: THP:SA cocrystal > salicylic acid > theophylline. nih.govacs.org This is attributed to several factors, including the higher molecular volume of the cocrystal assembly, which leads to a higher energy barrier for nucleation (nucleation work). nih.govacs.orgnih.gov
The table below summarizes key nucleation parameters for the theophylline:salicylic acid cocrystal and its pure components, derived from experimental data.
| Parameter | Theophylline (Form II) | Salicylic Acid | Theophylline:Salicylic Acid (1:1) Cocrystal |
| Nucleation Difficulty | Easiest to nucleate | Intermediate | Most difficult to nucleate |
| Interfacial Energy | Lowest | Intermediate | In between the pure components |
| Nucleation Work | Lowest | Intermediate | Highest |
| Pre-exponential Factor | Similar to cocrystal | - | Similar to Theophylline |
| Data derived from studies on nucleation kinetics. nih.govacs.orgnih.gov |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Ionic Interactions) in Solid Forms.acs.org
The structure and stability of multicomponent solid forms like the theophylline:salicylic acid (THP:SA) cocrystal are dictated by the network of intermolecular interactions between the constituent molecules. acs.org In pharmaceutical cocrystals, hydrogen bonding is the most prominent and directional interaction that guides the assembly of molecules into a defined crystal lattice. researchgate.net
In the crystal structure of the 1:1 THP:SA cocrystal, the primary interaction is a strong hydrogen bond formed between the carboxylic acid group of salicylic acid and the imidazole (B134444) nitrogen of theophylline. nih.gov Specifically, the hydrogen from the carboxylic acid group (-COOH) on salicylic acid acts as a donor, while the nitrogen atom in the 5-membered imidazole ring of theophylline acts as an acceptor. nih.gov This interaction leads to the formation of alternating dimers of theophylline and salicylic acid molecules within the crystal structure. nih.gov
Theophylline itself is a versatile molecule for forming hydrogen bonds, as it possesses one hydrogen bond donor site (the N-H group in the imidazole ring) and three hydrogen bond acceptor sites (the two carbonyl groups and the other imidazole nitrogen). nih.gov Salicylic acid has a carboxylic acid group that can act as both a hydrogen bond donor and acceptor, and a hydroxyl group that is also a potential donor. In the THP:SA cocrystal, the most favorable donor-acceptor pairing is utilized to form the stable structure.
The table below details the key intermolecular interactions observed in theophylline-salicylate cocrystals.
| Interaction Type | Donor Group (Molecule) | Acceptor Group (Molecule) | Significance |
| Hydrogen Bond | Carboxylic Acid (-COOH) (Salicylic Acid) | Imidazole Nitrogen (Theophylline) | Primary interaction responsible for cocrystal formation. nih.gov |
| Hydrogen Bond | Imidazole N-H (Theophylline) | Carbonyl C=O (Theophylline) | Forms dimeric motifs in some theophylline polymorphs. rsc.org |
| π-π Stacking | Purine (B94841) Ring (Theophylline) | Phenyl Ring (Salicylic Acid) | Weaker interactions that contribute to crystal packing stability. |
| Van der Waals forces | Various | Various | General non-specific interactions contributing to overall lattice energy. |
| Based on crystallographic studies of theophylline derivatives and cocrystals. |
Solid Dispersion Research and Amorphous Solid Dispersion Formation.researchgate.net
Solid dispersion (SD) technology is a widely utilized strategy to enhance the dissolution rate and bioavailability of poorly water-soluble drugs like theophylline. nih.gov An amorphous solid dispersion (ASD) is a specific type of SD where the drug is molecularly dispersed in an amorphous state within a hydrophilic carrier matrix, typically a polymer. acs.orgkinampark.com This prevents the drug from crystallizing and maintains it in a higher energy, more soluble amorphous form. nih.gov
The core principle of ASDs is to overcome the lattice energy that crystalline drugs must surmount to dissolve. pharmaexcipients.com By dispersing the drug molecules within a polymer, a homogenous, single-phase solid solution is often formed. nih.gov This molecular-level dispersion, coupled with the high solubility of the polymer carrier, leads to a significant increase in the drug's apparent solubility and dissolution rate. youtube.com When an ASD is exposed to an aqueous environment, the carrier dissolves rapidly, releasing the drug as fine, amorphous particles, which can generate and maintain a supersaturated state, thereby enhancing absorption. youtube.com
The stability of an ASD is crucial, as the amorphous drug has a thermodynamic tendency to revert to its more stable crystalline form. nih.gov The polymer plays a vital role in stabilizing the amorphous drug by:
Increasing the glass transition temperature (Tg) of the mixture, which reduces molecular mobility and hinders crystallization.
Forming intermolecular interactions , such as hydrogen bonds, with the drug molecules, which inhibits drug self-association and nucleation. nih.gov
Common polymers used as carriers for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyvinylpyrrolidone-vinyl acetate copolymer (PVP VA). pharmaexcipients.comresearchgate.net The selection of an appropriate polymer is critical and depends on factors like drug-polymer miscibility and the potential for specific molecular interactions. pharmaexcipients.com Various methods can be used to prepare ASDs, including solvent evaporation, spray drying, and hot-melt extrusion. nih.govnih.gov
Stability and Degradation Pathways in the Solid State under various environmental conditions.slideshare.net
The solid-state stability of a pharmaceutical compound is a critical attribute that affects its shelf-life and therapeutic efficacy. Degradation can occur through chemical pathways or physical changes, influenced by environmental factors such as temperature, humidity, and light. slideshare.net
For theophylline, a primary concern is its physical stability, particularly its tendency to form a monohydrate in the presence of moisture. researchgate.net Anhydrous theophylline can convert to the more stable theophylline monohydrate at relative humidities above 70% RH. surfacemeasurementsystems.com This transformation can alter the dissolution profile and other physical properties of the drug product. Additionally, theophylline's various anhydrous polymorphs have different stabilities, with Form IV being the most thermodynamically stable at ambient conditions, though its formation from the common Form II is kinetically slow. rsc.org
Chemical degradation of theophylline in the solid state is less common under normal storage conditions. However, degradation can be induced by microorganisms. Studies have shown that certain fungi, such as Aspergillus ustus and Aspergillus tamarii, can degrade theophylline during solid-state fermentation. scispace.comnih.govnih.gov The degradation pathways involve N-demethylation and oxidation, leading to metabolites like 1,3-dimethyluric acid, 3-methylxanthine, and xanthine (B1682287). nih.govnih.govresearchgate.net While this is a specific scenario, it highlights potential biotic degradation pathways.
Surface Chemistry and Particle Engineering for Controlled Solid-State Behavior.semanticscholar.orgresearchgate.net
Particle engineering involves the manipulation of particle size, shape, morphology, and surface properties to optimize the performance of a drug substance. researchgate.net For compounds like theophylline and its derivatives, these techniques are crucial for controlling solid-state behavior, particularly for applications like pulmonary delivery or for improving dissolution rates. nih.govnih.gov
Common particle engineering techniques include:
Milling: This is a top-down approach used for particle size reduction. nih.gov While effective, milling can introduce mechanical stress, leading to the formation of amorphous regions on the crystal surface or even polymorphic transformations. Milled particles often exhibit higher surface energy, which can affect powder flow and cohesion. nih.gov
Spray Drying: This is a bottom-up technique where a solution of the drug (and potentially a coformer or polymer) is rapidly dried by atomizing it into a hot gas stream. nih.gov Spray drying can be used to produce highly crystalline cocrystals or amorphous solid dispersions. bohrium.com The resulting particles often have different morphologies and significantly lower surface energies compared to milled particles. nih.gov
Crystallization: Controlled crystallization processes can be used to produce particles with specific shapes and sizes. The choice of solvent and crystallization conditions can influence which polymorph is formed and the resulting crystal habit. researchgate.net
The surface chemistry of the particles is a key factor in their behavior. The surface energy, which can be divided into dispersive (non-polar) and specific (polar) components, influences properties like wettability, powder flow, and aerosolization performance. bohrium.com Techniques like Inverse Gas Chromatography (IGC) are used to measure the surface energy of pharmaceutical powders. bohrium.com Studies on spray-dried theophylline cocrystals have shown that different cocrystals can have remarkably different surface energies, which in turn affects their performance in dry powder inhaler formulations. nih.gov By carefully selecting coformers and engineering processes, it is possible to fine-tune the physicochemical properties of theophylline-containing particles for specific applications. nih.gov
Future Research Trajectories in Theophylline Calcium Salicylate Chemistry
Development of Advanced and Sustainable Synthetic Methodologies
Future research into the synthesis of theophylline (B1681296) calcium salicylate (B1505791) is poised to move beyond traditional methods, focusing on principles of green and sustainable chemistry. nih.gov Current approaches for preparing similar xanthine (B1682287) double salts often involve multi-step processes that may utilize harsh solvents or produce significant waste. google.comgoogle.com Prospective methodologies aim to enhance efficiency, reduce environmental impact, and improve the purity and yield of the final compound.
One promising avenue is the exploration of mechanochemistry. researchgate.net This solvent-free or low-solvent technique, which uses mechanical force to induce chemical reactions, has been successfully employed to prepare hydrated forms of theophylline and other active pharmaceutical ingredients (APIs). researchgate.netiosrphr.org Investigating the use of techniques like solid-state grinding or sonocrystallization could offer a more direct and environmentally benign route to theophylline calcium salicylate. nih.govresearchgate.net These methods have the potential to reduce reaction times and eliminate the need for bulk organic solvents. researchgate.net
Furthermore, the application of ultrasound-assisted synthesis represents another key area of development. nih.gov Ultrasound has been shown to accelerate polymorphic transformations in theophylline, suggesting it could also enhance the reaction kinetics of salt formation. nih.gov Research in this area would focus on optimizing parameters such as frequency, power, and temperature to achieve selective and efficient synthesis.
Future synthetic strategies could also draw inspiration from the synthesis of other theophylline derivatives and metal complexes, which have utilized various catalytic systems. nih.govresearchgate.net The development of a one-pot synthesis, where theophylline is directly reacted with a calcium salicylate precursor in a suitable green solvent (e.g., water or ethanol) under optimized conditions, would be a significant advancement. This approach would align with the principles of sustainable chemistry by minimizing steps and resource consumption. nih.gov
A comparative analysis of potential sustainable synthetic routes is presented in the table below.
| Methodology | Potential Advantages | Key Research Focus |
| Mechanochemistry (Grinding) | Solvent-free, reduced waste, potential for new solid forms. researchgate.netresearchgate.net | Optimization of grinding time and frequency, characterization of resulting solid forms. |
| Sonocrystallization | Enhanced reaction rates, improved crystal size distribution. nih.gov | Effect of ultrasonic parameters on yield and purity, kinetic analysis. |
| Ultrasound-Assisted Synthesis | Accelerated reaction kinetics, potential for process intensification. nih.gov | Investigation of solvent effects and temperature on reaction efficiency. |
| One-Pot Catalytic Synthesis | Increased efficiency, reduced processing steps, atom economy. nih.gov | Screening of biocompatible catalysts, optimization of reaction conditions in green solvents. |
Integration of Novel Analytical and Computational Techniques for Comprehensive Characterization
A thorough characterization of this compound is essential for understanding its chemical and physical properties. Future research will necessitate the integration of advanced analytical techniques with computational modeling to provide a comprehensive profile of the compound. While standard methods like HPLC-UV are used for theophylline determination, a deeper characterization of the salt form is required. uobasrah.edu.iq
Dynamic Nuclear Polarization (DNP) enhanced solid-state NMR spectroscopy is a powerful technique that could be employed for the detailed structural characterization of this compound. nih.gov DNP can provide significant sensitivity enhancements, enabling the rapid acquisition of high-resolution spectra to elucidate the local chemical environments and intermolecular interactions within the crystal lattice. nih.gov This would be particularly valuable for distinguishing between different potential solid-state forms.
Low-frequency Raman spectroscopy (LFRS) is another emerging technique that offers significant potential. researchgate.net LFRS is highly sensitive to the weak intermolecular interactions that define the crystal packing, making it an ideal tool for identifying and differentiating polymorphs or solvates of this compound. researchgate.net
In conjunction with these experimental techniques, computational chemistry will play a pivotal role. Density Functional Theory (DFT) and Hartree-Fock (HF) theory can be used to model the molecular structure, vibrational spectra, and electronic properties of this compound. researchgate.net Such calculations can help to interpret experimental data, predict the stability of different conformations, and understand the nature of the bonding between theophylline, calcium, and salicylate moieties. researchgate.net Molecular dynamics simulations could further be used to explore the compound's behavior in different solvent environments, providing insights into its dissolution and stability.
The following table outlines a proposed integrated approach for characterization.
| Technique | Information Provided | Complementary Computational Method |
| DNP Solid-State NMR | Detailed local chemical environment, intermolecular distances, differentiation of solid forms. nih.gov | DFT calculations of NMR chemical shifts. |
| Low-Frequency Raman Spectroscopy | Crystal lattice vibrations, identification of polymorphs and solvates. researchgate.net | Solid-state DFT calculations of phonon modes. |
| Powder X-Ray Diffraction (PXRD) | Crystal structure, phase identification, and purity. iosrphr.orgresearchgate.net | Prediction of PXRD patterns from computationally derived crystal structures. |
| Thermal Analysis (DSC/TGA) | Melting point, thermal stability, identification of solvates. researchgate.net | Not directly applicable, but can validate computationally predicted stabilities. |
| Quantum Chemical Calculations (DFT/HF) | Optimized geometry, vibrational frequencies, electronic properties, bonding analysis. researchgate.net | N/A |
Exploration of Novel Solid-State Forms and Their Impact on Physicochemical Behavior
Theophylline is known to exhibit extensive polymorphism, with at least five anhydrous forms (I, II, III, IV, V) and a monohydrate identified. nih.govnih.govresearchgate.netrsc.org This inherent structural diversity in theophylline suggests that this compound may also exist in multiple solid-state forms, such as polymorphs, hydrates, or other solvates. The exploration and characterization of these potential forms are critical, as the solid-state structure can significantly influence key physicochemical properties like solubility, dissolution rate, and stability.
Future research should focus on systematic screening for novel solid-state forms of this compound. This can be achieved through a variety of crystallization techniques, including:
Solvent-mediated polymorphic transformation: Slurrying a known form in different solvents to induce transformation to a more stable form. nih.govrsc.org
Recrystallization from a diverse range of solvents: Using solvents with varying polarities and hydrogen bonding capabilities to encourage the formation of different crystal lattices. nih.gov
Mechanochemical processing: Grinding or milling, which can sometimes induce phase transitions or create new solid forms. researchgate.net
The discovery of new solid forms would necessitate a thorough investigation of their physicochemical properties. A comparative study of the solubility and intrinsic dissolution rates of different polymorphs or hydrates would be essential. For instance, the formation of a hydrated form of this compound could alter its stability in the presence of atmospheric moisture. iosrphr.org
The table below summarizes the known polymorphs of theophylline, providing a basis for the potential solid-state complexity of its salts.
| Theophylline Form | Method of Preparation | Relative Stability |
| Form I | Heating Form II close to its melting point; evaporation of a saturated aqueous solution at 100 °C. nih.govresearchgate.net | Stable at high temperatures. researchgate.net |
| Form II | Crystallization from most non-aqueous solutions at room temperature; commercial form. nih.govrsc.org | Kinetically stable at room temperature, but metastable. researchgate.netrsc.org |
| Form III | Dehydration of the monohydrate form. researchgate.net | Highly metastable. rsc.org |
| Form IV | Solvent-mediated transformation from Form II in solvents like methanol. nih.govrsc.org | Thermodynamically stable form at ambient conditions. nih.govresearchgate.net |
| Monohydrate (Form M) | Recrystallization from water. nih.gov | Stable in the presence of water. iosrphr.org |
A key research trajectory will be to determine if a thermodynamically stable polymorph of this compound exists and to characterize its properties relative to any metastable forms that may be more readily obtained.
Deeper Elucidation of Molecular-Level Interactions with Specific Biochemical Targets (In Vitro)
Theophylline's established mechanisms of action include non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine (B11128) receptors. t3db.cawikipedia.orgscielo.br The presence of the calcium salicylate moiety introduces the potential for modified or novel interactions at the molecular level. Future in vitro research should aim to dissect the specific interactions of the intact salt and its constituent parts with relevant biochemical targets.
A primary area of investigation would be to assess the compound's activity at various adenosine receptor subtypes (A1, A2, A3). wikipedia.org Competitive binding assays using radioligands could determine the binding affinity of this compound compared to theophylline alone. This would clarify whether the salicylate or calcium components alter the affinity or selectivity for these receptors.
Similarly, the inhibitory effect on different PDE isoenzymes should be quantified. Enzyme inhibition assays would reveal if the compound retains the broad-spectrum PDE inhibition of theophylline or if it exhibits any isoenzyme selectivity. t3db.ca It is also known that theophylline can inhibit the release of inflammatory mediators from mast cells. scielo.br In vitro studies using cultured mast cells could be employed to compare the efficacy of this compound in stabilizing these cells and preventing the release of substances like histamine and leukotrienes. scielo.br
Furthermore, the interaction of the compound with other potential targets should be explored. For example, theophylline has been shown to activate histone deacetylases. t3db.ca In vitro assays could determine if this compound shares this activity. The potential for interactions leading to the formation of stable, less active complexes should also be considered, as has been observed in vitro between theophylline and other compounds like ketotifen fumarate. scielo.br
The following table outlines key in vitro studies for elucidating molecular interactions.
| Biochemical Target | In Vitro Assay | Research Question |
| Adenosine Receptors (A1, A2, A3) | Competitive radioligand binding assays. | Does the calcium salicylate moiety alter the binding affinity or selectivity compared to theophylline? wikipedia.org |
| Phosphodiesterase (PDE) Isoenzymes | Enzyme inhibition assays. | Does the compound retain broad-spectrum PDE inhibition, or is there any isoenzyme selectivity? t3db.ca |
| Mast Cells | Mediator release assays (e.g., histamine, leukotrienes). | How does the compound's efficacy in stabilizing mast cells compare to theophylline? scielo.br |
| Histone Deacetylases (HDACs) | HDAC activity assays. | Does the compound activate HDACs, similar to theophylline? t3db.ca |
These focused in vitro studies will be crucial for building a detailed molecular-level understanding of how this compound interacts with biological systems, providing a rational basis for its unique chemical and pharmacological profile.
Q & A
Q. Why does sodium salicylate show higher φS than structurally similar hydrotropes despite comparable MHC values?
Q. What evidence challenges the clinical applicability of hydrotropic theophylline formulations using calcium salicylate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
